Lipophilicity Differentiation from Free Acid and Regioisomers
The predicted octanol-water partition coefficient (logP) for the title compound is 3.09, derived from the ACD/Labs Percepta model . This value differentiates it from the corresponding free carboxylic acid, (2,6-dichloro-4-nitrophenyl)acetic acid, for which the esterification increases lipophilicity by approximately 2 log units (estimated based on the methyl ester increment). Compared to the 2,5-dichloro-4-nitro regioisomer (CAS 38411-17-5, N-(2,5-dichloro-4-nitrophenyl)acetamide), which has a molecular weight of 249.05 g/mol and different hydrogen-bonding capacity due to the acetamide linkage, the title compound's ester moiety provides distinct solubility and membrane-permeability characteristics relevant to both synthetic intermediate handling and any biological screening campaigns [1].
| Evidence Dimension | Predicted lipophilicity (logP) and molecular weight |
|---|---|
| Target Compound Data | logP = 3.09; MW = 264.06 g/mol |
| Comparator Or Baseline | N-(2,5-dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5): MW = 249.05 g/mol; (2,6-dichloro-4-nitrophenyl)acetic acid (CAS 88135-31-3): estimated logP ~1.0 (free acid form) |
| Quantified Difference | ΔlogP ≈ +2.0 over free acid; ΔMW = +15.01 g/mol over the 2,5-dichloro acetamide analog |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00; logP for target compound from ChemSpider validated data |
Why This Matters
Lipophilicity directly impacts solubility in organic reaction media, chromatographic behavior during purification, and passive membrane permeability in cell-based assays, making the ester form preferable for synthetic sequences requiring non-aqueous conditions.
- [1] NIST Chemistry WebBook. 2',5'-Dichloro-4'-nitroacetanilide. Molecular weight: 249.051. https://webbook.nist.gov/cgi/cbook.cgi?ID=38411-17-5 (accessed 2024). View Source
